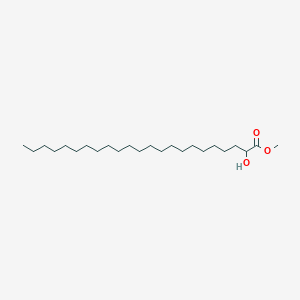

Methyl 2-hydroxytricosanoate

Description

Properties

IUPAC Name |

methyl 2-hydroxytricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDOLGNPMWRXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of Methyl 2-hydroxytricosanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxytricosanoate (B1262812) is the methyl ester of 2-hydroxytricosanoic acid, a 2-hydroxy very long-chain fatty acid (VLCFA). While the methyl ester form is primarily used for analytical purposes, the biological significance lies in its de-esterified counterpart, 2-hydroxytricosanoic acid. This molecule is a crucial component of sphingolipids, which are essential structural and signaling molecules in various tissues. This guide delves into the biosynthesis, physiological roles, and pathological implications of 2-hydroxytricosanoic acid, providing a comprehensive overview for researchers and professionals in the life sciences.

Introduction to 2-Hydroxy Very Long-Chain Fatty Acids

2-hydroxy fatty acids (hFAs) are a class of fatty acids characterized by a hydroxyl group at the C-2 position. Those with a carbon chain length of 22 or more are classified as 2-hydroxy very long-chain fatty acids (hVLCFAs). These molecules are not typically found as free fatty acids in significant amounts within cells. Instead, their biological importance stems from their incorporation into a specific class of sphingolipids known as 2-hydroxysphingolipids.[1][2]

Key Tissues with High Abundance of 2-Hydroxysphingolipids:

-

Nervous System: Particularly enriched in the myelin sheath, the protective layer surrounding nerve axons.[1][3][4]

-

Epidermis: A critical component of the skin's permeability barrier.[1][5]

-

Kidney: Found in significant amounts, though their specific function is less understood.[1]

Biosynthesis of 2-Hydroxytricosanoic Acid

The synthesis of 2-hydroxytricosanoic acid is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) .[1][2][6][7] This enzyme is an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[2] FA2H introduces a hydroxyl group at the C-2 position of very long-chain fatty acids, such as tricosanoic acid, to produce the (R)-enantiomer of the 2-hydroxy fatty acid.[2][6]

The biosynthesis of the precursor, tricosanoic acid (a VLCFA), involves the elongation of shorter-chain fatty acids by a series of enzymes known as fatty acid elongases (ELOVLs).[8][9]

Signaling Pathway for 2-Hydroxytricosanoic Acid Synthesis

References

- 1. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration | Journal of Neuroscience [jneurosci.org]

- 5. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]

- 9. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Methyl 2-Hydroxytricosanoate in Marine Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges are a prolific source of unique secondary metabolites, many of which hold significant promise for therapeutic applications. Among these are the long-chain fatty acids, a class of molecules known for their diverse biological activities. This technical guide focuses on methyl 2-hydroxytricosanoate (B1262812), a derivative of 2-hydroxytricosanoic acid, which has been identified in marine sponges. While research on the specific biological functions of methyl 2-hydroxytricosanoate is still in its nascent stages, this document provides a comprehensive overview of its occurrence, general protocols for its isolation and characterization from marine sponge matrices, and a discussion of the potential biological activities based on related compounds. This guide aims to serve as a foundational resource for researchers interested in the exploration of this and other related fatty acids for drug discovery and development.

Introduction

The marine environment, particularly sessile invertebrates like sponges, represents a vast and largely untapped reservoir of novel chemical entities. Sponges of the class Demospongiae, for instance, are known to produce a wide array of bioactive compounds, including unusual lipids. 2-hydroxy long-chain fatty acids (2-OH LCFAs) are a notable subclass of these lipids. The parent acid of the title compound, 2-hydroxytricosanoic acid, has been successfully isolated from the Caribbean marine sponge Amphimedon compressa.[1] Additionally, other novel branched-chain α-hydroxy fatty acids, such as 2-hydroxy-22-methyltricosanoic acid, have been identified in the phospholipids (B1166683) of the sponge Smenospongia aurea.[2] These findings underscore the importance of marine sponges as a source of structurally diverse fatty acids.

This compound is the methyl ester derivative of 2-hydroxytricosanoic acid. While the biological activities of this specific ester have not yet been extensively reported in scientific literature, the structural motif of α-hydroxy fatty acids is of significant interest. These molecules are known components of sphingolipids, which are crucial for membrane stability and cell signaling in the nervous system. This guide will provide a framework for the study of this compound, from its isolation to the hypothetical exploration of its biological potential.

Occurrence in Marine Sponges

To date, the direct isolation of this compound from marine sponges has not been explicitly detailed in readily available literature. However, the presence of its precursor, 2-hydroxytricosanoic acid, is documented.

| Compound | Marine Sponge Source | Reference |

| 2-Hydroxytricosanoic acid | Amphimedon compressa | [1] |

| 2-Hydroxy-22-methyltricosanoic acid | Smenospongia aurea | [2] |

The natural occurrence of the acid form suggests that the methyl ester could be an artifact of methanol-based extraction and derivatization processes, or it could exist naturally in trace amounts.

Experimental Protocols: Isolation and Characterization

The following is a generalized protocol for the extraction, isolation, and characterization of 2-hydroxy long-chain fatty acids and their methyl esters from marine sponge tissue. This protocol is a composite of standard methods used in marine natural product chemistry.

Extraction of Total Lipids

-

Sample Preparation: Lyophilize the collected marine sponge tissue to remove water. Grind the dried tissue into a fine powder.

-

Solvent Extraction: Perform a sequential extraction of the powdered sponge material with organic solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (B109758) (DCM), and then methanol (B129727) (MeOH). The total lipid extract is typically obtained from the less polar fractions (hexane and DCM). A modified Bligh and Dyer method can also be employed using a mixture of methanol, DCM, and a phosphate (B84403) buffer.

-

Concentration: Remove the solvents from the combined extracts under reduced pressure using a rotary evaporator to yield the crude total lipid extract.

Fractionation and Isolation of Fatty Acids

-

Column Chromatography: Subject the crude lipid extract to silica (B1680970) gel column chromatography. Elute with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Saponification: Combine the fractions containing fatty acids and saponify using a solution of potassium hydroxide (B78521) in methanol to hydrolyze any esters and yield free fatty acids.

-

Acidification and Extraction: Acidify the saponified mixture with an acid (e.g., HCl) and extract the free fatty acids with a nonpolar solvent like n-hexane.

Methylation of Fatty Acids

-

Esterification: To prepare the fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis, treat the free fatty acid fraction with a methylating agent. A common method is refluxing with methanolic HCl or using boron trifluoride in methanol.[3]

-

Extraction: Extract the resulting FAMEs with n-hexane.

Purification and Characterization

-

High-Performance Liquid Chromatography (HPLC): Purify the FAME mixture using reversed-phase HPLC to isolate individual compounds, including this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified FAMEs by GC-MS. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of a 2-hydroxy fatty acid methyl ester will show characteristic fragmentation patterns that can be used for identification.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated compound can be definitively elucidated using 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC). The ¹H-NMR spectrum of a long-chain fatty acid will show characteristic signals for the terminal methyl group, methylene (B1212753) protons, and protons adjacent to the ester and hydroxyl groups.[5][6]

Biological Activity and Potential Applications

Disclaimer: There is currently a lack of specific biological activity data for this compound in the publicly available scientific literature. The following discussion is based on the known activities of other long-chain fatty acids and related compounds from marine organisms and is intended to suggest potential avenues for future research.

Potential Cytotoxic and Anti-cancer Activity

While data on this compound is unavailable, other fatty acid derivatives from marine sponges have demonstrated cytotoxic effects. For instance, a mixture of glycosylated fatty acid amides, stellettosides B1-B4, isolated from a Stelletta sp. marine sponge, exhibited moderate cytotoxic activity against HeLa cells with an IC50 value of 9 μM. This suggests that long-chain fatty acids and their derivatives from sponges are a promising area for anti-cancer drug discovery.

Potential Anti-inflammatory Activity

Long-chain polyunsaturated fatty acids (PUFAs) from marine sources are well-known for their anti-inflammatory properties. They can modulate inflammatory pathways by competing with arachidonic acid, thereby reducing the production of pro-inflammatory eicosanoids. While this compound is a saturated fatty acid, the presence of the hydroxyl group could confer unique biological activities. It is plausible that it could interfere with inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation. Further research is required to investigate these possibilities.

Antimicrobial Potential

Fatty acids are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to cell lysis. The long alkyl chain of this compound could facilitate its insertion into the lipid bilayer of bacterial membranes. The presence of the hydroxyl group might also influence its antimicrobial spectrum and potency.

Future Directions

The discovery of 2-hydroxytricosanoic acid in marine sponges opens up exciting avenues for future research. The immediate next steps should involve:

-

Targeted Isolation: A focused effort to isolate and fully characterize this compound from Amphimedon compressa and other marine sponges.

-

Synthesis: The development of a synthetic route to produce sufficient quantities of the pure compound for biological screening.

-

Biological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activities of the synthesized this compound.

-

Mechanism of Action Studies: If biological activity is confirmed, subsequent studies should focus on elucidating the molecular targets and signaling pathways involved.

Conclusion

This compound, a derivative of a fatty acid found in marine sponges, represents an intriguing yet understudied natural product. While direct evidence of its biological activity is currently lacking, its structural relationship to other bioactive fatty acids suggests it may possess therapeutic potential. This guide provides a foundational framework for researchers to pursue the isolation, characterization, and biological evaluation of this and other novel fatty acids from the rich chemical diversity of marine sponges. The exploration of these compounds could lead to the discovery of new leads for the development of much-needed therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and characterization of novel 2-hydroxy fatty acids from the phospholipids of the sponge Smenospongia aurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. magritek.com [magritek.com]

The Biosynthesis Pathway of 2-Hydroxy Long-Chain Fatty Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy long-chain fatty acids (2-OH LCFAs) are a unique class of lipids that play crucial roles in the structure and function of various biological membranes, particularly in the nervous system and the skin. Their biosynthesis is a tightly regulated process, and dysregulation has been implicated in several neurological diseases. This technical guide provides an in-depth overview of the biosynthesis pathway of 2-OH LCFAs, focusing on the core enzymatic processes, analytical methodologies, and associated signaling pathways.

The Core Biosynthesis Pathway

The primary enzyme responsible for the synthesis of 2-OH LCFAs is Fatty Acid 2-Hydroxylase (FA2H) . This enzyme is an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum.[1][2] FA2H catalyzes the stereospecific hydroxylation of the α-carbon (C2) of long-chain and very-long-chain fatty acids (LCFAs and VLCFAs), producing (R)-2-hydroxy fatty acids.[3]

The catalytic cycle of FA2H involves the following key steps:

-

Substrate Binding: A long-chain fatty acid (e.g., palmitic acid, stearic acid, lignoceric acid) binds to the active site of the FA2H enzyme.

-

Reduction of Iron: The iron center in the enzyme is reduced.

-

Oxygen Binding: Molecular oxygen binds to the reduced iron center.

-

Hydroxylation: The activated oxygen species hydroxylates the C2 position of the fatty acid.

-

Product Release: The resulting 2-hydroxy long-chain fatty acid is released from the enzyme.

These newly synthesized 2-OH LCFAs are then incorporated into various sphingolipids, such as ceramides (B1148491) and galactosylceramides, which are essential components of myelin in the central and peripheral nervous systems, as well as in the epidermal barrier of the skin.[4]

Enzyme Kinetics

| Substrate | Km | Vmax | Source |

| Tetracosanoic Acid (C24:0) | <0.18 µM | Not Reported | [1] |

| Palmitic Acid (C16:0) | Not Reported | Not Reported | |

| Stearic Acid (C18:0) | Not Reported | Not Reported |

Note: Vmax values and Km for other key substrates are not consistently reported in the reviewed literature.

Tissue Distribution of 2-Hydroxy Long-Chain Fatty Acids

2-OH LCFAs are found in various human tissues, with particularly high concentrations in the brain, skin, and myelin. Their specific distribution reflects their functional importance in these tissues.

| 2-OH LCFA | Tissue | Concentration | Source |

| 2-Hydroxypalmitic Acid | Brain | Present, but specific concentration not widely reported | [3] |

| 2-Hydroxystearic Acid | Skin (Epidermis) | Present, contributes to epidermal barrier function | [5][6] |

| 2-Hydroxylignoceric Acid (Cerebronic Acid) | Myelin (Brain White Matter) | A major component of myelin sphingolipids | [7][8] |

Note: Precise quantitative concentrations of these fatty acids in human tissues are not extensively documented in readily available literature.

Experimental Protocols

Total Lipid Extraction from Brain Tissue

This protocol is adapted from the Folch method and is suitable for the extraction of total lipids, including 2-OH LCFAs, from brain tissue.[1][9]

Materials:

-

Brain tissue sample

-

Methanol

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge tubes

-

Nitrogen gas stream or rotary evaporator

Procedure:

-

Weigh the brain tissue and mince it into small pieces.

-

Add the tissue to a glass homogenizer with a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture (e.g., for 1 g of tissue, use 20 mL of the solvent mixture).

-

Homogenize the tissue thoroughly until a uniform suspension is obtained.

-

Transfer the homogenate to a centrifuge tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of homogenate, add 4 mL of NaCl solution).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to induce phase separation.

-

Centrifuge the mixture at 2,000 x g for 10 minutes to pellet the tissue debris and achieve clear phase separation.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

-

Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.

-

Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) for further analysis.

Quantification of 2-Hydroxy Long-Chain Fatty Acids by GC-MS

This protocol describes the derivatization of fatty acids to fatty acid methyl esters (FAMEs) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

Materials:

-

Dried lipid extract

-

Boron trifluoride-methanol (BF₃-methanol) solution (14%)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., a polar column like those used for FAME analysis)

-

Internal standards (e.g., deuterated 2-hydroxy fatty acids)

Procedure:

-

Derivatization to FAMEs: a. Resuspend the dried lipid extract in a known volume of toluene. b. Add an appropriate amount of internal standard. c. Add 2 mL of 14% BF₃-methanol solution. d. Cap the tube tightly and heat at 60°C for 30 minutes. e. Cool the tube to room temperature. f. Add 1 mL of saturated NaCl solution and 2 mL of hexane. g. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. h. Centrifuge at 1,000 x g for 5 minutes to separate the phases. i. Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. j. Transfer the dried hexane extract to a GC vial.

-

GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. Use a temperature program suitable for separating long-chain FAMEs. A typical program might be: initial temperature of 100°C, ramp to 250°C at 10°C/min, and hold for 10 minutes. c. The mass spectrometer should be operated in electron ionization (EI) mode. d. For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, targeting characteristic ions of the 2-hydroxy FAMEs and the internal standards.

-

Data Analysis: a. Identify the 2-hydroxy FAME peaks based on their retention times and mass spectra. b. Quantify the amount of each 2-hydroxy LCFA by comparing the peak area of the analyte to the peak area of the corresponding internal standard and using a calibration curve prepared with known amounts of 2-hydroxy fatty acid standards.

Quantification of FA2H Gene Expression by qPCR

This protocol provides a general framework for quantifying the mRNA levels of the FA2H gene in cell lines or tissue samples.[12][13]

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green or probe-based)

-

Primers specific for the FA2H gene and a stable reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: a. Extract total RNA from your cell or tissue samples using a standard RNA extraction protocol. b. Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

-

cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

qPCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for FA2H or the reference gene, and the diluted cDNA template. b. Run the qPCR reaction using a standard thermal cycling protocol, for example: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplification products.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for both the FA2H gene and the reference gene. b. Calculate the relative expression of the FA2H gene using the ΔΔCt method, normalizing the FA2H Ct values to the Ct values of the reference gene.

Signaling Pathways Involving 2-Hydroxy Long-Chain Fatty Acids

FA2H and its products, the 2-OH LCFAs, have been implicated in the regulation of several key signaling pathways that control cell growth, proliferation, and metabolism.

FA2H and the AMPK/YAP Pathway

In colorectal cancer, FA2H has been shown to act as a tumor suppressor by modulating the AMP-activated protein kinase (AMPK) and the Hippo-YAP signaling pathway.[14] The proposed mechanism involves the activation of AMPK by 2-OH LCFAs, which in turn leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP, thereby inhibiting its pro-proliferative and anti-apoptotic functions.[7][14]

FA2H and the mTOR/S6K1/Gli1 Pathway

The mTOR pathway is a central regulator of cell growth and proliferation. While a direct link between FA2H and mTOR is still under investigation, metabolic changes induced by alterations in fatty acid metabolism are known to impact mTORC1 activity.[15][16] It is plausible that changes in the cellular pool of 2-OH LCFAs could influence mTORC1 signaling, which in turn can regulate downstream effectors like S6K1 and the transcription factor Gli1.

FA2H and the STAT3/NF-κB Pathway

The transcription factors STAT3 and NF-κB are key mediators of inflammatory responses and have been linked to cancer development.[5][16][17][18] While direct interactions between 2-OH LCFAs and components of these pathways have not been definitively established, fatty acids, in general, are known to modulate inflammatory signaling.[9] It is hypothesized that FA2H activity and the resulting changes in the lipid composition of membranes could indirectly influence the activation of STAT3 and NF-κB.

Conclusion

The biosynthesis of 2-hydroxy long-chain fatty acids, primarily through the action of FA2H, is a critical metabolic pathway with significant implications for human health, particularly in the context of the nervous system and skin. This guide provides a foundational understanding of this pathway, including key enzymatic steps, analytical methodologies, and connections to major signaling networks. Further research is warranted to fully elucidate the quantitative aspects of 2-OH LCFA distribution and the precise molecular mechanisms by which they influence cellular signaling, which will be crucial for the development of novel therapeutic strategies targeting diseases associated with dysregulated 2-OH LCFA metabolism.

References

- 1. A coordinated phosphorylation by Lats and CK1 regulates YAP stability through SCFβ-TRCP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gene-quantification.de [gene-quantification.de]

- 3. Levels of SCS7/FA2H-mediated fatty acid 2-hydroxylation determine the sensitivity of cells to antitumor PM02734 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Alpha hydroxylation of lignoceric acid to cerebronic acid during brain development. Diminished hydroxylase activity in myelin-deficient mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mTORC1 activity is supported by spatial association with focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct interaction between STAT3 and EIF2AK2 controls fatty acid-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantifying mRNA levels across tissue sections with 2D-RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Untitled Document [ucl.ac.uk]

- 15. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amino Acid-Dependent mTORC1 Regulation by the Lysosomal Membrane Protein SLC38A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Role of Methyl 2-hydroxytricosanoate in sphingolipid metabolism

An In-depth Technical Guide on the Role of Methyl 2-hydroxytricosanoate (B1262812) in Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules in essential signaling pathways.[1] A specific subset of these, 2-hydroxylated sphingolipids, are characterized by the presence of a hydroxyl group on the C-2 position of the N-acyl fatty acid chain. These molecules are particularly abundant in the nervous system, skin, and kidneys.[2][3] The biosynthesis of these specialized lipids is dependent on the enzymatic activity of Fatty Acid 2-Hydroxylase (FA2H), which generates the 2-hydroxy fatty acid precursors.[4][5] Methyl 2-hydroxytricosanoate is the methyl ester of 2-hydroxytricosanoic acid, a very-long-chain fatty acid that, once hydroxylated, is incorporated into ceramides (B1148491) and subsequently more complex sphingolipids. Deficiencies in this pathway are linked to severe neurodegenerative disorders, highlighting the indispensable role of 2-hydroxylated sphingolipids in maintaining neurological function and tissue homeostasis.[6][7] This guide provides a detailed overview of the metabolic pathway, functional significance, quantitative data, and key experimental protocols relevant to the study of 2-hydroxytricosanoate and its role in sphingolipid metabolism.

The Sphingolipid Metabolic Network: An Overview

Sphingolipid metabolism is a complex network of interconnected pathways responsible for the synthesis and breakdown of hundreds of distinct lipid species. The metabolic hub of this network is ceramide , a molecule composed of a sphingoid base N-acylated with a fatty acid.[1][8] Ceramide can be generated through three primary routes: the de novo synthesis pathway, the hydrolysis of complex sphingolipids like sphingomyelin (B164518) (the "sphingomyelin pathway"), and the recycling of sphingosine (B13886) (the "salvage pathway").[9] From this central point, ceramide can be converted into a variety of complex sphingolipids, including sphingomyelin, glucosylceramides, and galactosylceramides, or be broken down into sphingosine, which can be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P).[8][10]

References

- 1. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FA2H - Wikipedia [en.wikipedia.org]

- 5. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FA2H gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingolipid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 2-hydroxytricosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxytricosanoate (B1262812) is a long-chain alpha-hydroxy fatty acid methyl ester. While specific research on this particular molecule is limited, its structural class—long-chain hydroxy fatty acids and their esters—is of significant interest in various scientific fields, including biochemistry, cell biology, and pharmacology. These compounds are known to be integral components of complex lipids, such as sphingolipids, and are involved in various cellular processes. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of Methyl 2-hydroxytricosanoate, along with methodologies for its potential synthesis and analysis, and discusses its likely biological significance based on related compounds.

Core Physical and Chemical Properties

| Property | Value | Source/Justification |

| Molecular Formula | C₂₄H₄₈O₃ | PubChem[1] |

| Molecular Weight | 384.64 g/mol | PubChem[1] |

| CAS Number | 118745-41-8 | Matreya LLC |

| Appearance | Solid (inferred) | Based on similar long-chain fatty acid esters. |

| Melting Point | Not available | Expected to be higher than related non-hydroxylated fatty acid methyl esters. |

| Boiling Point | > 350 °C at 760 mmHg (estimated) | Estimated based on the boiling points of other C16-C24 fatty acid methyl esters, which generally range from 330-357°C. The hydroxyl group would likely increase the boiling point.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethers) (inferred) | Long-chain fatty acids and their esters are generally insoluble in polar solvents like water but soluble in non-polar organic solvents. The hydroxyl group may slightly increase polarity but is unlikely to confer significant water solubility.[3] |

| Storage | -20°C | Recommended for long-term stability of similar lipid compounds. |

| Stability | ≥ 4 years at -20°C | Based on data for similar compounds from commercial suppliers. |

Spectroscopic and Analytical Data (Inferred)

While experimental spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the analysis of similar long-chain hydroxy fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the proton on the carbon bearing the hydroxyl group, and the long aliphatic chain.

-

~3.7 ppm (singlet, 3H): Protons of the methyl ester (-COOCH₃).

-

~4.0-4.2 ppm (multiplet, 1H): Proton on the alpha-carbon bearing the hydroxyl group (-CH(OH)-).

-

~2.4 ppm (multiplet, 2H): Methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-CO-). This signal might be absent or shifted in an alpha-hydroxy ester.

-

~1.2-1.6 ppm (broad multiplet, ~40H): Methylene protons of the long alkyl chain (-(CH₂)₂₀-).

-

~0.9 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃).

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments.

-

~175 ppm: Carbonyl carbon of the ester (-COO-).

-

~70 ppm: Alpha-carbon attached to the hydroxyl group (-CH(OH)-).

-

~52 ppm: Carbon of the methyl ester (-OCH₃).

-

~22-34 ppm: Carbons of the long methylene chain.

-

~14 ppm: Terminal methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be characterized by the following absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic chain.

-

~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.[4]

-

~1170 cm⁻¹ (strong): C-O stretching vibration of the ester.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of the underivatized molecule would likely show a weak or absent molecular ion peak (M⁺) at m/z 384.6. Common fragmentation patterns for long-chain esters would be expected, including cleavage at the ester group and fragmentation along the alkyl chain. Derivatization, for instance by trimethylsilylation of the hydroxyl group, is a common technique to improve volatility and obtain more informative mass spectra for GC-MS analysis. The mass spectrum of the TMS derivative of this compound is available in the NIST WebBook.

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound involves the alpha-hydroxylation of the corresponding fatty acid, tricosanoic acid, followed by esterification.

Step 1: α-Bromination of Tricosanoic Acid

-

Tricosanoic acid is refluxed with thionyl chloride (SOCl₂) to form the acid chloride.

-

The resulting acid chloride is then treated with N-bromosuccinimide (NBS) and a catalytic amount of hydrogen bromide (HBr) to achieve alpha-bromination.

-

The crude 2-bromotricosanoyl chloride is then hydrolyzed to yield 2-bromotricosanoic acid.

Step 2: Nucleophilic Substitution to form 2-hydroxytricosanoic acid

-

The 2-bromotricosanoic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).

-

The mixture is heated to facilitate the Sₙ2 reaction, where the bromide is displaced by a hydroxide ion to form 2-hydroxytricosanoic acid.

-

Acidification of the reaction mixture precipitates the alpha-hydroxy acid, which can be purified by recrystallization.

Step 3: Fischer Esterification

-

2-hydroxytricosanoic acid is dissolved in an excess of methanol (B129727).

-

A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added.

-

The mixture is refluxed for several hours to drive the equilibrium towards the formation of the methyl ester.

-

After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and brine to remove the acid catalyst and any unreacted carboxylic acid.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Workflow for Hypothetical Synthesis:

Potential Biological Significance and Signaling Pathways

While specific biological functions of this compound have not been extensively studied, the broader class of 2-hydroxy long-chain fatty acids is known to play crucial roles in cellular biology, particularly as components of sphingolipids.

2-Hydroxy fatty acids are integral to the structure of certain ceramides (B1148491) and other complex sphingolipids. These lipids are essential for the integrity and function of cell membranes, especially in the nervous system and the skin.[5] Mutations in the fatty acid 2-hydroxylase (FA2H) gene, which is responsible for the synthesis of 2-hydroxy fatty acids, are associated with severe neurological disorders, highlighting the importance of these molecules in maintaining myelin stability.[6]

Recent evidence suggests that 2-hydroxy sphingolipids are not merely structural components but also have specific roles in cell signaling.[5] For instance, 2'-hydroxy ceramides have been shown to induce apoptosis in certain cell types more potently than their non-hydroxylated counterparts, suggesting they may mediate distinct pro-apoptotic signaling pathways.[6] Furthermore, some studies indicate that 2-hydroxylated fatty acids, such as (R)-2-hydroxy-palmitic acid, can enhance the chemosensitivity of cancer cells by inhibiting mTOR and Hedgehog signaling pathways.[7]

Given these findings, it is plausible that this compound, or its corresponding free acid, could be involved in similar signaling cascades.

Inferred Signaling Involvement:

Conclusion

This compound is a molecule for which specific experimental data is scarce. However, by drawing comparisons with structurally related long-chain alpha-hydroxy fatty acid esters, a reasonable profile of its physical, chemical, and potential biological properties can be constructed. This guide provides a foundational understanding for researchers interested in this and similar molecules, offering inferred data to guide experimental design and hypothesis generation. Further research is warranted to elucidate the specific properties and biological functions of this compound, which may hold potential in the development of new therapeutic agents, particularly in the context of cancer and neurological disorders.

References

- 1. This compound | C24H48O3 | CID 10572116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kaycantest.com [kaycantest.com]

- 3. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Methyl 2-hydroxytricosanoate: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-hydroxytricosanoate (B1262812), a hydroxylated fatty acid methyl ester with emerging biological importance. The document details its natural origins, a comprehensive protocol for its isolation and characterization from marine sources, and an exploration of its inhibitory activity on key metabolic enzymes.

Discovery and Natural Occurrence

Methyl 2-hydroxytricosanoate (CAS Number: 118745-41-8) is a specialized lipid that has been identified in a diverse range of natural sources. It was first characterized as part of a series of 2-hydroxy long-chain fatty acids within the phospholipids (B1166683) of the Senegalese marine sponges Pseudosuberites sp. and Suberites massa. Subsequent research has detected its presence in other organisms, including strawberries (Fragaria ananassa), and the plant Agrimonia pilosa. The discovery of this compound in such varied biological systems suggests its potential involvement in fundamental cellular processes.

Biological Activity and Therapeutic Potential

Preliminary studies have highlighted the potential of this compound as a modulator of key enzymes involved in metabolic regulation. Specifically, it has demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.

-

PTP1B Inhibition: PTP1B is a critical negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a key therapeutic strategy for the treatment of type 2 diabetes and obesity. By inhibiting PTP1B, this compound may enhance insulin sensitivity and improve glucose homeostasis.

-

α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes. This mechanism is another important approach in the management of type 2 diabetes.

The dual inhibitory action of this compound on both PTP1B and α-glucosidase makes it a compelling candidate for further investigation in the development of novel therapeutics for metabolic disorders.

Quantitative Analysis of 2-Hydroxy Fatty Acids in Marine Sponges

The following table summarizes the fatty acid composition of the phospholipid fractions from the marine sponges Pseudosuberites sp. and Suberites massa, where 2-hydroxytricosanoic acid was identified. The data is adapted from Barnathan, G., et al. (1993).

| Fatty Acid | Pseudosuberites sp. (% of total fatty acids) | Suberites massa (% of total fatty acids) |

| 2-hydroxy Fatty Acids | ||

| 2-OH-22:0 | 2.5 | 1.8 |

| 2-OH-23:0 (Tricosanoic) | 3.1 | 2.2 |

| 2-OH-24:0 | 5.2 | 3.5 |

| 2-OH-25:0 | 4.8 | 2.9 |

| 2-OH-26:0 | 6.3 | 4.1 |

| 2-OH-27:0 | 1.7 | 1.1 |

| Other Fatty Acids | ||

| 16:0 | 8.9 | 10.5 |

| 18:0 | 4.5 | 5.8 |

| 18:1n-9 | 7.2 | 8.1 |

| 20:4n-6 | 1.5 | 2.3 |

| 22:6n-3 | 2.1 | 3.7 |

| Other minor fatty acids | 52.2 | 54.0 |

| Total | 100 | 100 |

Experimental Protocols

This section provides a detailed methodology for the isolation and characterization of the 2-hydroxy long-chain fatty acid fraction from marine sponges, based on the procedures described by Barnathan, G., et al. (1993).

Lipid Extraction

-

Sample Preparation: Lyophilize the collected marine sponge tissue (e.g., Pseudosuberites sp.) to a constant weight.

-

Extraction: Extract the dried tissue with a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent system at room temperature with continuous stirring for 24 hours.

-

Filtration and Phase Separation: Filter the extract to remove solid residues. Add distilled water to the filtrate to induce phase separation.

-

Lipid Recovery: Collect the lower chloroform phase containing the total lipids and evaporate the solvent under reduced pressure.

Separation of Phospholipids

-

Column Chromatography: Fractionate the total lipid extract by column chromatography on silica (B1680970) gel (70-230 mesh).

-

Elution:

-

Elute neutral lipids with dichloromethane.

-

Elute glycolipids with acetone.

-

Elute phospholipids with methanol.

-

-

Phospholipid Fraction: Collect the methanol fraction, which contains the phospholipids.

Preparation of Fatty Acid Methyl Esters (FAMEs)

-

Transesterification: Subject the phospholipid fraction to mild alkaline transesterification using a solution of sodium methoxide (B1231860) in methanol.

-

Acidification and Extraction: Acidify the reaction mixture and extract the fatty acid methyl esters with hexane (B92381).

-

Purification: Wash the hexane extract with water and dry it over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude FAMEs.

Isolation of 2-Hydroxy FAMEs

-

Thin-Layer Chromatography (TLC): Separate the 2-hydroxy FAMEs from the non-hydroxylated FAMEs using preparative TLC on silica gel plates with a hexane:diethyl ether (80:20, v/v) developing solvent.

-

Visualization and Extraction: Visualize the separated bands under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein). Scrape the band corresponding to the 2-hydroxy FAMEs and extract the compounds from the silica gel with chloroform:methanol (2:1, v/v).

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: To enhance volatility for GC analysis, derivatize the hydroxyl group of the 2-hydroxy FAMEs. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Analyze the derivatized sample on a gas chromatograph coupled to a mass spectrometer.

-

Column: Use a capillary column suitable for fatty acid analysis (e.g., a fused silica column coated with a polar stationary phase).

-

Temperature Program: Employ a temperature gradient to achieve optimal separation of the FAMEs.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected molecular weights of the derivatized compounds.

-

-

Identification: Identify this compound based on its retention time and the characteristic fragmentation pattern of its TMS derivative in the mass spectrum.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow for its isolation.

Caption: Inhibition of the PTP1B signaling pathway.

Caption: Mechanism of α-glucosidase inhibition.

Caption: Experimental workflow for isolation.

Methyl 2-hydroxytricosanoate and its Relation to the FA2H Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-hydroxytricosanoate (B1262812) and its direct relationship with the Fatty Acid 2-Hydroxylase (FA2H) gene. The FA2H gene encodes a critical enzyme responsible for the synthesis of 2-hydroxylated fatty acids, a class of lipids essential for the proper function of various physiological processes, most notably the formation and maintenance of myelin in the nervous system. Dysregulation of FA2H activity, often due to genetic mutations, leads to severe neurodegenerative disorders. Methyl 2-hydroxytricosanoate, as a derivative of the very-long-chain 2-hydroxytricosanoic acid, serves as a crucial chemical tool and potential biomarker in the study of these pathways and associated pathologies. This document details the biochemical synthesis, physicochemical properties, and the pivotal role of the FA2H-mediated hydroxylation pathway in health and disease. Furthermore, it provides detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction to FA2H and 2-Hydroxylated Fatty Acids

The FA2H gene, located on chromosome 16, provides the genetic blueprint for the enzyme Fatty Acid 2-Hydroxylase.[1] This enzyme is an integral membrane protein located in the endoplasmic reticulum and catalyzes the stereospecific addition of a hydroxyl group at the C-2 position of fatty acids, producing (R)-2-hydroxy fatty acids.[2][3] These 2-hydroxylated fatty acids are particularly abundant in sphingolipids, which are critical components of cell membranes, especially in the nervous system, skin, and kidneys.[4]

The presence of the 2-hydroxyl group on the fatty acyl chain of sphingolipids is vital for membrane stability, achieved through the formation of intermolecular hydrogen bonds. This structural feature is especially important for the integrity of the myelin sheath, the protective layer that insulates nerve fibers and ensures rapid nerve impulse transmission.[1]

1.1. The Role of FA2H in Sphingolipid Metabolism

FA2H is a key player in the de novo synthesis of 2-hydroxylated sphingolipids. The process begins with the hydroxylation of a fatty acid, such as tricosanoic acid, to form 2-hydroxytricosanoic acid. This hydroxylated fatty acid is then incorporated into ceramide by ceramide synthases. These 2-hydroxyceramides serve as precursors for more complex sphingolipids like galactosylceramides and sulfatides, which are enriched in the myelin sheath.[5]

This compound: A Key Research Compound

This compound is the methyl ester derivative of 2-hydroxytricosanoic acid, a very-long-chain fatty acid. While 2-hydroxytricosanoic acid is the direct product of FA2H acting on tricosanoic acid, its methyl ester form is commonly used in research settings for several reasons:

-

Improved Volatility and Stability: The methyl ester is more volatile and less prone to degradation than the free acid, making it more suitable for analytical techniques like gas chromatography-mass spectrometry (GC-MS).

-

Enhanced Solubility: Methylation improves the solubility of the fatty acid in organic solvents used for extraction and analysis.

-

Standard for Quantification: It serves as a standard for the accurate quantification of endogenous levels of 2-hydroxytricosanoic acid in biological samples.

2.1. Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C24H48O3 | PubChem CID: 10572116 |

| Molecular Weight | 384.6 g/mol | PubChem CID: 10572116 |

| Appearance | Solid | Cayman Chemical |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol (B129727). | Inferred from properties of similar compounds. |

2.2. Synthesis

Alternatively, direct synthesis methods for other methyl 2-hydroxyalkanoates have been described, which could be adapted for tricosanoate. For instance, the reaction of an aldehyde with cyanide to form a cyanohydrin, followed by hydrolysis and esterification.[6]

The FA2H Gene and its Pathophysiological Relevance

Mutations in the FA2H gene that lead to a loss or reduction of enzyme activity are associated with a group of severe neurodegenerative disorders.[4] These conditions are collectively known as FA2H-associated neurodegeneration (FAHN), which includes hereditary spastic paraplegia 35 (SPG35), a form of leukodystrophy, and neurodegeneration with brain iron accumulation.[4]

The primary consequence of FA2H deficiency is a significant reduction in the levels of 2-hydroxylated sphingolipids in the myelin sheath.[1] This leads to demyelination, axonal degeneration, and the progressive neurological symptoms characteristic of these diseases, which typically include spasticity, ataxia, dystonia, and cognitive decline.[1][4]

Quantitative Data on FA2H Function

Understanding the enzymatic properties of FA2H is crucial for developing therapeutic strategies. The following table summarizes key quantitative data related to FA2H activity.

| Parameter | Value/Observation | Substrate/System | Reference |

| Substrate Specificity | Prefers very-long-chain fatty acids (VLCFAs) | Various fatty acids | [4] |

| Enzyme Kinetics (Km) | <0.18 µM | Tetracosanoic acid (C24:0) | UniProt: Q7L5A8 |

| Stereospecificity | Produces (R)-2-hydroxy fatty acids | Fatty acids | [3] |

| Expression Levels | Highly expressed in brain, skin, and colon. | Human tissues | [2] |

| Activity during Myelination | FA2H activity and expression are significantly upregulated during the period of active myelination. | Postnatal mouse brain | [7] |

Experimental Protocols

5.1. FA2H Enzyme Activity Assay

This protocol is adapted from established methods for measuring FA2H activity in vitro.[8]

Objective: To quantify the enzymatic activity of FA2H in a biological sample (e.g., cell lysate, tissue homogenate).

Materials:

-

Biological sample containing FA2H (e.g., microsomes from transfected cells or brain tissue homogenate).

-

Substrate: Tricosanoic acid (or a deuterated analog for mass spectrometry).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Cytochrome P450 reductase (if using a reconstituted system).

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Quenching solution (e.g., a mixture of chloroform and methanol).

-

Internal standard (e.g., a deuterated version of the expected product or a similar odd-chain 2-hydroxy fatty acid).

Procedure:

-

Sample Preparation: Prepare microsomes from cells or tissues by differential centrifugation. Determine the protein concentration of the microsomal fraction.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH regenerating system, and the substrate. Pre-incubate the mixture at 37°C for 5 minutes.

-

Enzyme Reaction: Initiate the reaction by adding the microsomal sample to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Extraction: Add the internal standard and perform a lipid extraction (e.g., Folch or Bligh-Dyer extraction).

-

Derivatization: Evaporate the organic solvent and derivatize the lipid extract to form methyl esters (e.g., by adding methanolic HCl and heating). Further derivatization to trimethylsilyl (B98337) (TMS) ethers may be performed to improve GC-MS analysis.

-

Analysis: Analyze the derivatized sample by GC-MS to quantify the amount of this compound formed.

5.2. Analysis of this compound by GC-MS

Objective: To identify and quantify this compound in a prepared sample.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions (Example):

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 300°C) at a rate of 10-15°C/minute.

-

Carrier Gas: Helium.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

-

Characteristic Ions: Monitor for characteristic fragment ions of the TMS derivative of this compound.

Signaling Pathways and Experimental Workflows

6.1. Signaling Implications of FA2H Activity

While FA2H itself is not a direct signaling molecule, its products, the 2-hydroxylated sphingolipids, play significant roles in modulating cellular processes. The incorporation of 2-hydroxy fatty acids into ceramides (B1148491) and other sphingolipids alters the biophysical properties of cell membranes, influencing the formation of lipid rafts and the function of membrane-associated proteins. These changes can impact signaling pathways involved in:

-

Cell differentiation: FA2H expression is often upregulated during cellular differentiation.

-

Apoptosis: 2-hydroxyceramides have been shown to induce apoptosis.

-

Cell proliferation and migration: Altered levels of 2-hydroxylated lipids can affect cell growth and movement.

Caption: FA2H-mediated synthesis of 2-hydroxy fatty acids and their role in cell signaling.

6.2. Experimental Workflow for Studying FA2H Function

The following diagram illustrates a typical workflow for investigating the function of the FA2H gene and its protein product in a cellular context.

Caption: A typical experimental workflow for investigating FA2H function in a cellular model.

Conclusion and Future Directions

This compound is an indispensable tool for researchers studying the FA2H gene and its role in health and disease. The direct link between FA2H dysfunction and severe neurodegenerative disorders underscores the importance of this metabolic pathway as a target for therapeutic intervention. Future research should focus on elucidating the precise molecular mechanisms by which 2-hydroxylated sphingolipids maintain myelin integrity and influence cell signaling. The development of potent and specific modulators of FA2H activity holds promise for the treatment of FAHN and related disorders. Further refinement of analytical methods for the sensitive detection and quantification of this compound and other 2-hydroxylated fatty acids will be critical for advancing our understanding of these complex biological processes and for the development of novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | FA2H hydroxylates 1,2-saturated fatty acids [reactome.org]

- 6. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1. Getting started with Escher visualizations — Escher 1.8.2 documentation [escher.readthedocs.io]

- 8. louis.uah.edu [louis.uah.edu]

Preliminary Investigation of Methyl 2-hydroxytricosanoate Bioactivity: A Technical Guide

December 2025

Abstract

This technical guide provides a preliminary investigation into the bioactivity of Methyl 2-hydroxytricosanoate (B1262812). The primary focus of this document is the analysis of existing research to elucidate its potential as a bioactive compound. This guide is intended for researchers, scientists, and professionals in the field of drug development. The content herein summarizes the current, albeit limited, understanding of Methyl 2-hydroxytricosanoate's biological effects, with a specific focus on its inhibitory potential against Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase, two key targets in metabolic disease research. Detailed experimental protocols from the foundational study are provided, alongside a structured presentation of the available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the methodologies and potential mechanisms of action.

Introduction

This compound is a long-chain fatty acid methyl ester. While the broader class of fatty acid esters has been a subject of interest in various biological contexts, specific research into the bioactivity of this compound is not extensive. A pivotal study by Na et al. (2016) identified this compound as a constituent of Agrimonia pilosa, a plant with a history of use in traditional medicine.[1] This research provides the primary basis for our current understanding of its potential biological activities.

This guide will delve into the findings of this key study, presenting the available data on the inhibitory effects of this compound against PTP1B and α-glucosidase. The methodologies employed in the study are detailed to allow for replication and further investigation.

Quantitative Bioactivity Data

The bioactivity of this compound was evaluated against two key enzymes: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. The following table summarizes the quantitative data from the study by Na et al. (2016).[1] It is important to note that the study did not report significant inhibitory activity for this compound against either enzyme under the tested conditions.

| Compound | Target Enzyme | IC50 (µM) | % Inhibition at 30 µg/mL |

| This compound (Compound 10) | PTP1B | > 30 µg/mL | Not Reported |

| This compound (Compound 10) | α-glucosidase | > 30 µg/mL | Not Reported |

| Ursolic acid (Positive Control) | PTP1B | 1.21 ± 0.04 | Not Reported |

| Acarbose (Positive Control) | α-glucosidase | 238.5 ± 2.5 | Not Reported |

Table 1: Summary of the in vitro inhibitory activity of this compound and positive controls against PTP1B and α-glucosidase. Data extracted from Na et al. (2016).[1]

Experimental Protocols

The following experimental protocols are based on the methodologies described by Na et al. (2016) for the evaluation of PTP1B and α-glucosidase inhibitory activity.[1]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

3.1.1. Principle

The inhibitory activity of a test compound on PTP1B is determined by measuring the enzymatic hydrolysis of the substrate p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol. The formation of p-nitrophenol results in a yellow color, the absorbance of which can be measured spectrophotometrically at 405 nm. A decrease in absorbance in the presence of the test compound indicates inhibition of PTP1B.

3.1.2. Materials and Reagents

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP)

-

HEPES buffer (50 mM, pH 7.0)

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Test compound (this compound)

-

Positive control (e.g., Ursolic acid)

-

96-well microplate

-

Microplate reader

3.1.3. Procedure

-

Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 1 mM DTT, and 0.1 mg/mL BSA.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control and a negative control (vehicle).

-

Add the PTP1B enzyme to each well and incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, pNPP.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding an appropriate stop solution (e.g., 10 N NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

3.1.4. Data Analysis

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

α-Glucosidase Inhibition Assay

3.2.1. Principle

The α-glucosidase inhibition assay is based on the cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol. The amount of p-nitrophenol produced is proportional to the enzyme activity and can be quantified by measuring the absorbance at 405 nm. A reduction in absorbance in the presence of a test compound indicates inhibition of the enzyme.

3.2.2. Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (100 mM, pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., Acarbose)

-

96-well microplate

-

Microplate reader

3.2.3. Procedure

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control and a negative control (vehicle).

-

Add the α-glucosidase enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, pNPG.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding a stop solution (e.g., 0.2 M Na2CO3).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula described in section 3.1.3.

3.2.4. Data Analysis

The IC50 value is determined in the same manner as for the PTP1B inhibition assay.

Visualizations

Signaling Pathway

Caption: PTP1B's role in the negative regulation of the insulin signaling pathway.

Experimental Workflow

Caption: Workflow for the in vitro enzyme inhibition assays.

Discussion and Future Directions

The preliminary investigation into the bioactivity of this compound, based on the available scientific literature, indicates a lack of significant inhibitory activity against PTP1B and α-glucosidase at the concentrations tested. The study by Na et al. (2016) provides the only known evaluation of this compound against these specific targets, and the results were not promising for its development as a potent inhibitor in this context.[1]

However, it is crucial to recognize the limitations of this preliminary assessment. The absence of activity against these two enzymes does not preclude the possibility of this compound possessing other, as-yet-undiscovered, biological activities. The broader class of hydroxy fatty acid esters has been implicated in various physiological processes, and further research is warranted to explore other potential therapeutic targets.

Future research should focus on:

-

Broader Screening: Evaluating the bioactivity of this compound against a wider panel of enzymes and cellular targets to identify potential novel activities.

-

In Vivo Studies: Should any significant in vitro activity be identified, subsequent in vivo studies in relevant animal models would be necessary to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of structural analogs of this compound could provide valuable insights into the chemical features required for any observed bioactivity.

Conclusion

This technical guide has synthesized the currently available information on the bioactivity of this compound. While the existing data does not support a role for this compound as a potent inhibitor of PTP1B or α-glucosidase, this preliminary investigation serves as a foundational document for future research. The detailed experimental protocols and structured data presentation provided herein are intended to facilitate further exploration into the potential pharmacological properties of this and related long-chain fatty acid esters. The field of natural product drug discovery is continually evolving, and a comprehensive evaluation of all constituents of medicinal plants, such as Agrimonia pilosa, remains a valuable endeavor.

References

The Eukaryotic Landscape of 2-Hydroxylated Fatty Acids: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxylated fatty acids (2-HFAs) are a class of lipids characterized by a hydroxyl group at the alpha-carbon of the fatty acyl chain. Once considered rare, it is now understood that these molecules are widespread across eukaryotic life, from fungi and plants to mammals. In recent years, 2-HFAs, particularly as components of sphingolipids, have garnered significant attention for their critical roles in membrane structure, cell signaling, and their implications in various human diseases. This technical guide provides an in-depth overview of the occurrence, metabolism, and cellular functions of 2-HFAs in eukaryotes, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways to aid researchers in this burgeoning field.

Occurrence and Distribution of 2-Hydroxylated Fatty Acids

2-HFAs are found in most, if not all, eukaryotic organisms, though their abundance and distribution vary significantly between different tissues and species[1]. They are most commonly found as constituents of sphingolipids, such as ceramides (B1148491) and their derivatives.

Mammals

In mammals, 2-HFAs are particularly enriched in the nervous system, skin, and kidney[2]. The myelin sheath of the central and peripheral nervous systems contains high concentrations of 2-hydroxy galactosylceramide and its sulfated form, sulfatide[1]. These lipids are crucial for the long-term stability and proper function of myelin[3]. The epidermis is another site of high 2-HFA concentration, where 2-hydroxyceramides are essential for maintaining the skin's permeability barrier[2].

Plants

The majority of complex sphingolipids in plants contain 2-HFAs[4]. For instance, in Arabidopsis thaliana, over 90% of glucosylceramides are reported to contain a diverse range of 2-HFAs, from 16 to 26 carbons in length[1]. In the seed oil of some plants, such as Thymus vulgaris, 2-hydroxylinolenic acid can be found at levels as high as 13%[5].

Fungi

In fungi, the presence and type of 2-HFAs can vary. For example, the yeast Saccharomyces cerevisiae primarily contains 2-hydroxy-C26:0 fatty acid as a component of its sphingolipids[6][7]. Other fungi have been shown to produce a range of hydroxy-polyunsaturated fatty acids through lipoxygenase and cyclooxygenase activities[8]. The proportion of hydroxy fatty acids in the total fatty acid content of some fungal species can range from 4.3% to 10.2%[9].

Marine Eukaryotes

2-HFAs have also been identified in various marine eukaryotes. Marine sponges, in particular, have been found to contain a diverse array of novel 2-HFAs, including branched-chain forms[10]. For example, the Caribbean sponges Verongula gigantea and Aplysina archeri contain several 2-hydroxy fatty acids ranging from C20 to C25[11]. The red alga Grateloupia turuturu also contains various 2-hydroxy fatty acids as components of its polar lipids[5].

Table 1: Quantitative Distribution of 2-Hydroxylated Fatty Acids in Mammalian Tissues

| Tissue | Lipid Class | 2-HFA Species | Relative Abundance/Concentration | Reference |

| Human Brain (Adult) | Cerebrosides | C24-monounsaturated, 2-hydroxy-saturated | Ratio of hydroxy to normal acids: ~2 | |

| Human Brain (Adult) | Sulfatides | C24-monounsaturated, 2-hydroxy-saturated | Ratio of hydroxy to normal acids: 0.6-0.8 | |

| Human Epidermis | Ceramides | Various | Essential for permeability barrier | [2] |

| Human Kidney | Sphingolipids | Various | Present in significant amounts | [2] |

Table 2: Occurrence of 2-Hydroxylated Fatty Acids in Plants and Fungi

| Organism | Tissue/Lipid Fraction | 2-HFA Species | Relative Abundance/Concentration | Reference |

| Arabidopsis thaliana | Glucosylceramides | C16:0h to C26:1h | >90% of glucosylceramides | [1] |

| Thymus vulgaris | Seed Oil | 2-Hydroxylinolenic acid | 13% of total fatty acids | [5] |

| Saccharomyces cerevisiae | Cell Envelope Sphingolipids | 2-Hydroxy-C26:0 | Predominant hydroxy fatty acid | [6] |

| Various Fungal Species | Total Fatty Acids | Various hydroxy acids | 4.3% to 10.2% of total fatty acids | [9] |

Table 3: Examples of 2-Hydroxylated Fatty Acids in Marine Eukaryotes

| Organism | Lipid Class | 2-HFA Species | Reference |

| Verongula gigantea (Sponge) | Phospholipids | 2-hydroxy-eicosanoic acid, 2-hydroxy-docosanoic acid, 2-hydroxy-tetracosanoic acid | [11] |

| Aplysina archeri (Sponge) | Phospholipids | 2-hydroxy-heneicosanoic acid, 2-hydroxy-pentacosanoic acid | [11] |

| Smenospongia aurea (Sponge) | Phosphatidylethanolamine | 2-hydroxy-17-methyloctadecanoic acid, 2-hydroxy-22-methyltricosanoic acid | [10] |

| Grateloupia turuturu (Red Alga) | Polar Lipids | Various | [5] |

Biosynthesis and Degradation of 2-Hydroxylated Fatty Acids

The metabolism of 2-HFAs involves their synthesis in the endoplasmic reticulum and subsequent degradation, primarily in peroxisomes.

Biosynthesis

The key enzyme responsible for the synthesis of 2-HFAs in most eukaryotes is Fatty Acid 2-Hydroxylase (FA2H) [1]. FA2H is an NADPH-dependent monooxygenase located in the endoplasmic reticulum[1]. It catalyzes the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids[1]. These 2-hydroxy fatty acids are then activated to their CoA esters and incorporated into ceramides by ceramide synthases. In plants, two FAH homologs, FAH1 and FAH2, have been identified, which lack the N-terminal cytochrome b5-like domain present in their animal and fungal counterparts and instead interact with separate cytochrome b5 proteins[1].

Degradation

The degradation of 2-HFAs occurs via the peroxisomal α-oxidation pathway. This pathway involves the activation of the 2-HFA to its CoA ester, followed by the cleavage of the C1-C2 bond by a 2-hydroxyacyl-CoA lyase. This reaction yields formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid. The aldehyde can then be oxidized to the corresponding fatty acid, which can enter β-oxidation.

Cellular Functions and Signaling Pathways

2-HFAs, primarily through their incorporation into sphingolipids, play crucial roles in various cellular processes.

Membrane Structure and Microdomains

The hydroxyl group of 2-HFAs can participate in hydrogen bonding, which contributes to the stability of lipid-lipid interactions within cellular membranes[1]. This property is thought to be important for the organization of membrane microdomains, also known as lipid rafts[1]. These specialized membrane regions are enriched in sphingolipids and cholesterol and function as platforms for cell signaling and protein trafficking. 2-Hydroxyoleic acid has been shown to affect the lateral organization of lipids in membranes and phase separate from lipid raft domains.

Apoptosis

2-Hydroxyceramides have been shown to be potent inducers of apoptosis, or programmed cell death[1][3]. Exogenously supplied (R)-2'-hydroxy-C16-ceramide induces apoptosis in glioma cells more effectively than its non-hydroxylated counterpart. The pro-apoptotic signaling of 2-hydroxyceramides is thought to involve the activation of protein phosphatases, such as PP1 and PP2A[5]. This leads to the dephosphorylation and inactivation of pro-survival kinases like Akt, and the subsequent dephosphorylation of its downstream targets, including BAD and GSK-3β. This cascade ultimately leads to the activation of the mitochondrial-dependent intrinsic caspase pathway and apoptosis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of 2-HFAs. The following sections provide an overview of key methodologies.

Lipid Extraction

The choice of extraction method is critical for the accurate quantification of 2-HFAs and their derivatives. The Folch and Bligh-Dyer methods are two of the most commonly used protocols for total lipid extraction.

Table 4: Protocol for Lipid Extraction (Folch Method)

| Step | Procedure |

| 1. Homogenization | Homogenize tissue sample with a 2:1 (v/v) chloroform:methanol mixture (20 mL per gram of tissue). |

| 2. Filtration/Centrifugation | Remove solid debris by filtration or centrifugation. |

| 3. Phase Separation | Add 0.2 volumes of 0.9% NaCl solution, mix gently, and allow layers to separate. Centrifugation can expedite this process. |

| 4. Collection | Carefully collect the lower organic phase, which contains the majority of the lipids. |

| 5. Drying | Evaporate the solvent under a stream of nitrogen. |

| 6. Storage | Store the dried lipid extract at -20°C or -80°C under an inert atmosphere. |

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of fatty acids. For the analysis of 2-HFAs, a derivatization step is required to increase their volatility.

References

- 1. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]